molecular formula C10H13NO B2578244 6-methoxy-3-methyl-2,3-dihydro-1H-indole CAS No. 1262408-14-9

6-methoxy-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B2578244
CAS No.: 1262408-14-9
M. Wt: 163.22
InChI Key: JYSQQJBROFAVMH-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Methoxy-3-methyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the chlorinating activity of myeloperoxidase and the generation of hypochlorous acid released by activated leukocytes . This interaction suggests that this compound may have potential anti-inflammatory properties by modulating the activity of myeloperoxidase.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown potential in modulating the activity of multiple receptors, which can lead to changes in cell function . These effects can be beneficial in developing new therapeutic agents for various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . Understanding these temporal effects is essential for optimizing its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, as well as toxic or adverse effects at high doses . These findings are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are important for understanding the compound’s role in metabolism and its potential impact on overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, methoxy-substituted phenylhydrazine and a suitable methyl ketone can be used as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction is carried out in a controlled environment with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-3-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
  • 5-Methoxy-2-methyl-1H-indole
  • 6-Methoxy-2,3-dihydro-1H-indole

Uniqueness

6-Methoxy-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-methoxy-3-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSQQJBROFAVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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